molecular formula C23H20FN3O2S2 B2527670 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 900135-51-5

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2527670
CAS No.: 900135-51-5
M. Wt: 453.55
InChI Key: CPZXZIBHBLVGPI-MOSHPQCFSA-N
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Description

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is related to a class of molecules known for their involvement in various synthesis and characterization studies. For instance, compounds with similar structures have been synthesized and analyzed for their antimicrobial properties and docking studies, as seen in the work by Spoorthy et al. (2021), where ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and their structures established through NMR, IR, Mass spectral data, and elemental analysis. These compounds demonstrated significant antimicrobial activity, highlighting the potential utility of similar compounds in therapeutic applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial and Anticancer Activities

Another study by Başoğlu et al. (2012) focused on the synthesis of linezolid-like molecules, which included compounds with thiazolidinone and thiazoline derivatives, showcasing good antitubercular activities. This indicates the potential of the compound for developing antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012). Moreover, the study by Delgado et al. (2006) on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones revealed insights into the hydrogen-bonded dimers and their interactions, which could be pivotal in understanding the binding and activity mechanisms of similar compounds (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Molecular Interactions and Structural Analysis

The work by Osmaniye et al. (2018) on the synthesis of new benzothiazole acylhydrazones as anticancer agents demonstrates the anticancer potential of thiazolidinone derivatives. These compounds were shown to have cytotoxic activity against various cancer cell lines, suggesting that similar compounds could be explored for their anticancer properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZXZIBHBLVGPI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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